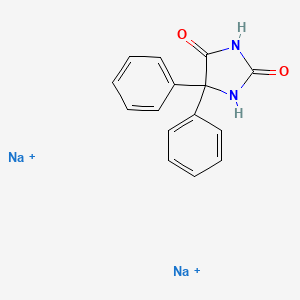
disodium;5,5-diphenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Phenytoin can be synthesized through the Bucherer-Bergs reaction, which involves the reaction of benzil with urea in the presence of a base such as sodium hydroxide . The reaction proceeds via intramolecular cyclization to form an intermediate heterocyclic compound, which upon acidification yields phenytoin . Another method involves the conversion of 3-(hydroxymethyl)-5,5-diphenylimidazolidine-2,4-dione to an alkylsulfonate or arylsulfonate, followed by reaction with a phosphoric acid diester .
Industrial Production Methods
Industrial production of phenytoin typically involves the Bucherer-Bergs reaction due to its simplicity and efficiency . The reaction is carried out in aqueous ethanol at elevated temperatures (60-70°C) with potassium or sodium cyanide and ammonium carbonate . This method is favored for its high yield and scalability.
化学反応の分析
Types of Reactions
Phenytoin undergoes various chemical reactions, including:
Oxidation: Phenytoin can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Phenytoin can undergo substitution reactions, particularly at the nitrogen atoms in the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Hydroxylated metabolites.
Substitution: Various substituted phenytoin derivatives, including alkylated and arylated products.
科学的研究の応用
Phenytoin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its effects on sodium channels and neuronal activity.
Medicine: Widely used as an anticonvulsant and antiarrhythmic agent.
Industry: Utilized in the production of high-temperature stable epoxy resins.
作用機序
類似化合物との比較
Phenytoin is unique among anticonvulsants due to its specific mechanism of action and chemical structure. Similar compounds include:
Carbamazepine: Another anticonvulsant that also targets sodium channels but has a different chemical structure.
Valproic Acid: A broad-spectrum anticonvulsant with multiple mechanisms of action, including sodium channel inhibition and GABAergic activity.
Lamotrigine: Similar to phenytoin in its sodium channel blocking activity but with a different chemical structure.
Phenytoin’s uniqueness lies in its specific targeting of voltage-gated sodium channels and its long history of use in clinical settings .
特性
分子式 |
C15H12N2Na2O2+2 |
|---|---|
分子量 |
298.25 g/mol |
IUPAC名 |
disodium;5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O2.2Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;;/h1-10H,(H2,16,17,18,19);;/q;2*+1 |
InChIキー |
HCLBLSIRIGAKTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















